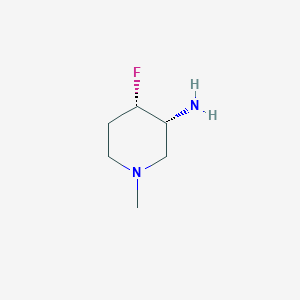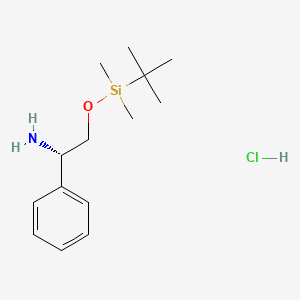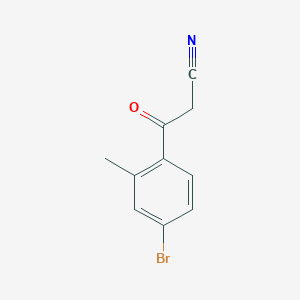
4-(4-Hydroxypiperidin-1-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxypiperidin-1-yl)benzimidamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzimidamide moiety
Preparation Methods
The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions.
Attachment of the Benzimidamide Moiety: This step involves the coupling of the piperidine derivative with a benzimidamide precursor under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-Hydroxypiperidin-1-yl)benzimidamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The piperidine ring can participate in substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity and as a lead compound for developing new anticancer drugs.
Biological Studies: The compound is evaluated for its effects on cell proliferation, apoptosis, and cell cycle arrest.
Chemical Research: It serves as a building block for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
4-(4-Hydroxypiperidin-1-yl)benzimidamide can be compared with other similar compounds such as:
4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring.
Piperidin-4-ol Derivatives: These compounds have similar structural features and are studied for their biological activities.
Properties
CAS No. |
887577-50-6 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H3,13,14) |
InChI Key |
MSDPHTVESRJJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)


![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)

![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)
![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)


![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)

![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)
